BRD4 Degradation Potency: K2-B4-5e vs. Other BRD4 PROTACs
K2-B4-5e exhibits potent BRD4 degradation activity with a half-maximal degradation concentration (DC50) of 6.2 nM against HiBiT-BRD4, achieving a maximal degradation (Dmax) of 93% in PC-3 cells . This places it as a potent degrader, though its activity is moderate compared to some highly optimized BRD4 PROTACs. For context, GNE-987 achieves a DC50 of 0.03 nM in EOL-1 AML cells , while PROTAC BRD4 Degrader-9 demonstrates DC50 values of 0.86 nM and 7.6 nM when conjugated with antibodies in PC3 cells . K2-B4-5e's distinct advantage lies in its unique KLHDC2 E3 ligase recruitment, not necessarily in its absolute potency compared to all other BRD4 degraders.
| Evidence Dimension | BRD4 Degradation Potency (DC50) |
|---|---|
| Target Compound Data | DC50: 6.2 nM (HiBiT-BRD4, PC-3 cells) |
| Comparator Or Baseline | GNE-987: 0.03 nM (EOL-1 AML cells) ; PROTAC BRD4 Degrader-9: 0.86 nM (PC3 cells) ; WWL0245: <1 nM (for BRD4) [1] |
| Quantified Difference | K2-B4-5e is less potent than GNE-987 (by ~200-fold) and PROTAC BRD4 Degrader-9 (by ~7-fold) but remains a low-nanomolar degrader. |
| Conditions | HiBiT-BRD4 degradation assay in PC-3 cells |
Why This Matters
For researchers requiring a potent, KLHDC2-dependent BRD4 degrader to study this specific E3 ligase mechanism, K2-B4-5e is the primary tool, and its absolute potency is secondary to its unique mechanism of action.
- [1] MedChemExpress. (n.d.). WWL0245. Product page. View Source
